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molecular formula C10H9BrN2 B1376370 3-Bromo-8-methylquinolin-6-amine CAS No. 858467-31-9

3-Bromo-8-methylquinolin-6-amine

Cat. No. B1376370
M. Wt: 237.1 g/mol
InChI Key: OGMCMTCCDSFGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08440595B2

Procedure details

6-Amino-3-bromo-8-methylquinoline (12 g) (preparation described in Journal of the American Chemical Society (1955), pages 4175-4176) is suspended in a mixture of water (5 ml) and phosphoric acid (60 ml) and heated in a sealed glass tube to 180° C. for 3 days. The mixture is cooled to ambient temperature, diluted with water then taken to pH 3-4 with aqueous (2M)
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([CH3:12])[CH:11]=1)[N:8]=[CH:7][C:6]([Br:13])=[CH:5]2.[OH2:14]>P(=O)(O)(O)O>[Br:13][C:6]1[CH:7]=[N:8][C:9]2[C:4]([CH:5]=1)=[CH:3][C:2]([OH:14])=[CH:11][C:10]=2[CH3:12]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
NC=1C=C2C=C(C=NC2=C(C1)C)Br
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
60 mL
Type
solvent
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to ambient temperature

Outcomes

Product
Name
Type
Smiles
BrC=1C=NC2=C(C=C(C=C2C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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